4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl 4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775807
InChI: InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3
SMILES: CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C
Molecular Formula: C52H56N2
Molecular Weight: 709.0 g/mol

4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

CAS No.:

Cat. No.: VC13775807

Molecular Formula: C52H56N2

Molecular Weight: 709.0 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl -

Specification

Molecular Formula C52H56N2
Molecular Weight 709.0 g/mol
IUPAC Name 3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole
Standard InChI InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3
Standard InChI Key OFUWRAFMFGLINE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The molecular structure of 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl comprises a central biphenyl moiety (two phenyl rings connected by a single bond) linked to two carbazole units at the para positions. Each carbazole group is further functionalized with two tert-butyl substituents at the 3- and 6-positions, enhancing steric bulk and electronic delocalization . The tert-butyl groups contribute to improved solubility in organic solvents and reduced intermolecular aggregation, critical for optoelectronic applications .

Physical and Chemical Properties

Key physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl

PropertyValueSource
Molecular FormulaC₅₂H₅₆N₂
Molecular Weight709.01 g/mol
Melting Point437–442°C
Density1.05 ± 0.1 g/cm³ (Predicted)
Boiling Point796.0 ± 60.0°C (Predicted)
SolubilitySoluble in DMSO, THF, chloroform

The compound’s high melting point underscores its thermal stability, a desirable trait for materials subjected to high-temperature processing in device fabrication . Its solubility profile allows for solution-based deposition techniques, such as spin-coating, which are cost-effective for industrial applications .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically prepared through Ullmann coupling or Suzuki-Miyaura reactions, which facilitate the formation of the biphenyl-carbazole linkages . The tert-butyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution reactions on pre-functionalized carbazole intermediates. Raw materials include carbazole derivatives, tert-butylating agents (e.g., tert-butyl chloride), and biphenyl precursors .

SupplierPurityPriceMinimum Order
Career Henan Chemical Co95–99%$0.10/KG1 KG
TCI Europe>98%Inquiry-based100 mg
Alfa ChemistryResearchCustom quote25 µL (10 mM)

Suppliers such as Career Henan Chemical Co offer bulk quantities at competitive rates, while specialized providers like Alfa Chemistry cater to research-scale demands .

Applications in Advanced Materials

OLED Technology

4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl is prominently utilized as a host material in OLED emissive layers. Its wide bandgap (≈3.2 eV) and high triplet energy (≈2.7 eV) enable efficient energy transfer to guest emitters, reducing exciton quenching and enhancing device longevity . The tert-butyl groups suppress crystallization, maintaining amorphous film morphology critical for uniform light emission .

Photovoltaic Devices

Emerging studies suggest its potential in organic photovoltaics (OPVs) as an electron-donor material. The extended π-conjugation and electron-rich carbazole units facilitate charge separation and transport, achieving power conversion efficiencies of up to 8.2% in prototype devices .

ConditionRecommendation
Short-term storage-20°C (1 month)
Long-term storage-80°C (6 months)
Solvent compatibilityDMSO, THF, chloroform

Repeated freeze-thaw cycles degrade solution stability, necessitating aliquot storage .

Market Dynamics and Regulatory Landscape

Regional Availability

The compound is unavailable in the U.S. due to stringent regulatory constraints on novel organic materials . European and Asian markets dominate production, with TCI Europe and Zhengzhou Alfa Chemical Co leading exports .

Research and Development Trends

Ongoing research focuses on optimizing synthetic yields (>75% via Pd-catalyzed cross-coupling) and exploring derivatives with modified substituents for enhanced electroluminescence . Patent filings have surged by 22% since 2023, reflecting industrial interest in carbazole-based materials .

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